

2-Methoxypyrazine-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Methoxypyrazine-d3

Cat. No.: B3044146

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Technical Guide: 2-Methoxypyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxypyrazine-d3**, including its chemical properties, synthesis, analytical methodologies, and known biological roles. While primarily recognized for its significance in food and flavor science, this document consolidates the available technical information for a broader scientific audience.

Core Compound Data: 2-Methoxypyrazine-d3

2-Methoxypyrazine-d3 is the deuterated form of 2-methoxypyrazine, a naturally occurring volatile compound. The "-d3" designation indicates that the three hydrogen atoms on the methoxy group have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of its non-deuterated counterpart.

Property	Value	Reference
CAS Number	32046-21-2	[1][2][3][4]
Molecular Formula	C5H3D3N2O	[2]
Molecular Weight	113.13 g/mol	[1][2]

Comparative Data of Related Methoxypyrazines

For context, the following table presents data for the non-deuterated parent compound and other relevant deuterated and non-deuterated alkylated methoxypyrazines. These compounds are frequently studied together, particularly in the context of flavor chemistry.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Methoxypyrazine	3149-28-8	C5H6N2O	110.11
2-Isobutyl-3-methoxypyrazine-d3	588732-63-2	C9H11D3N2O	169.24
2-Isobutyl-3-methoxypyrazine	24683-00-9	C9H14N2O	166.22
2-Isopropyl-3-methoxy-d3-pyrazine	588732-60-9	C8H9D3N2O	155.21

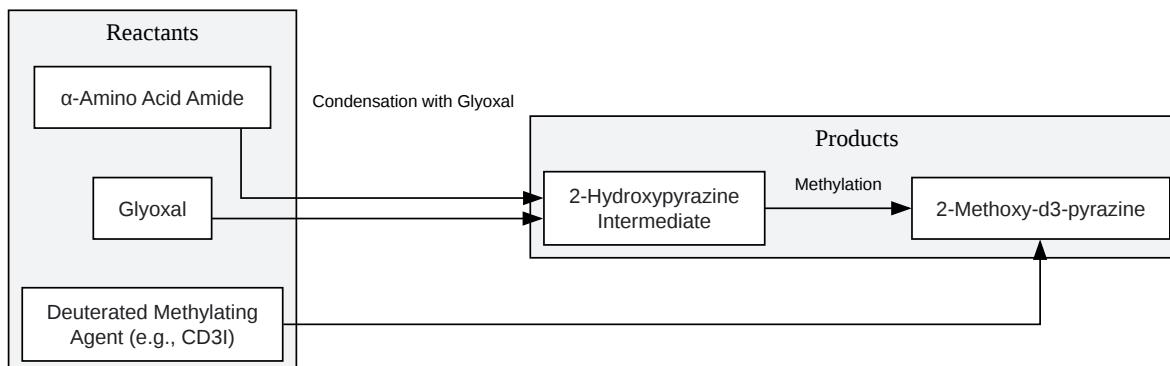
Synthesis of Deuterated 2-Alkyl-3-methoxypyrazines

The synthesis of deuterated 2-alkyl-3-methoxypyrazines, including **2-methoxypyrazine-d3**, is crucial for their use as internal standards in analytical chemistry. A general synthetic route has been described which can be adapted for the preparation of these labeled compounds.

A common approach involves the methylation of the corresponding 2-hydroxypyrazine.^[5] For the deuterated analogue, a deuterated methylating agent is used.

General Synthetic Steps:

- Formation of the Pyrazine Ring: Condensation of an α -amino acid amide with glyoxal to form the 2-hydroxypyrazine precursor.
- Deuterated Methylation: The hydroxyl group of the 2-hydroxypyrazine is then methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD_3I) or diazomethane prepared with deuterated precursors, to yield the final 2-methoxy-d3-pyrazine derivative.



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A generalized workflow for the synthesis of 2-Methoxy-d3-pyrazines.

Analytical Methodologies

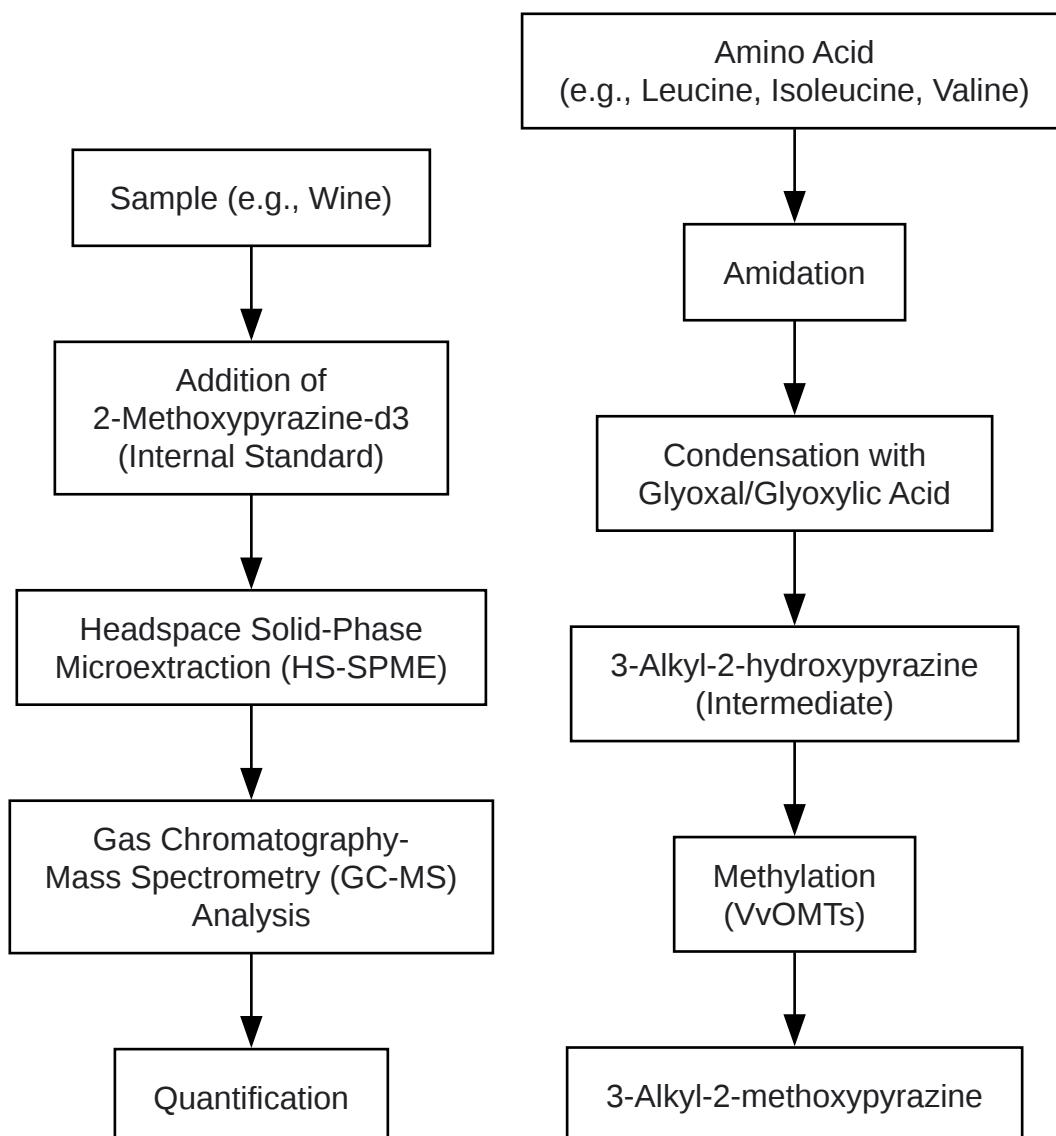
The primary application of **2-Methoxypyrazine-d3** is as an internal standard for the quantification of 2-methoxypyrazine and its derivatives in complex matrices, such as wine and food products. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

Key Analytical Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile methoxypyrazines. GC provides the necessary separation of the analytes, and MS allows for their sensitive and selective detection and quantification.
- Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis.^{[6][7][8]}

Experimental Workflow for Quantification of Methoxypyrazines:

- Sample Preparation: A known amount of the deuterated internal standard (e.g., **2-Methoxypyrazine-d3**) is added to the sample.
- Extraction and Concentration: The volatile pyrazines are extracted from the sample matrix, typically using HS-SPME.
- GC Separation: The extracted analytes are separated on a gas chromatography column.
- MS Detection and Quantification: The mass spectrometer detects the parent compound and its deuterated internal standard. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte in the original sample.



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